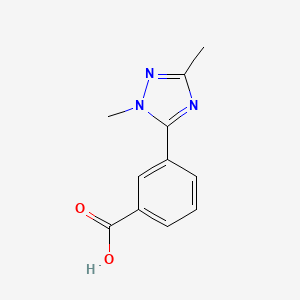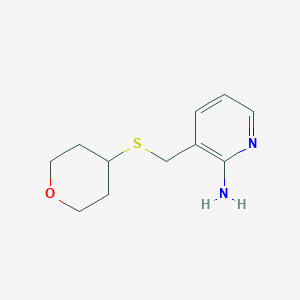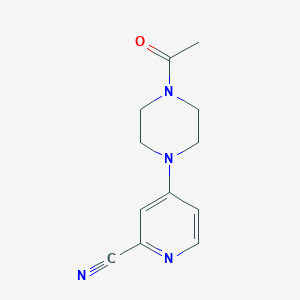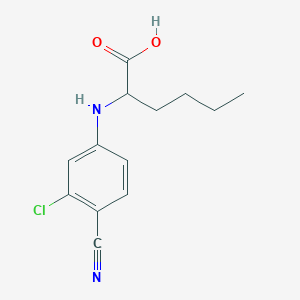
2-(3-Chloro-4-cyanoanilino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-cyanoanilino)hexanoic acid, also known as CHA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHA belongs to the family of anilino acids and is a derivative of 4-cyanoaniline.
作用機序
The exact mechanism of action of 2-(3-Chloro-4-cyanoanilino)hexanoic acid is not entirely understood. However, it is believed that 2-(3-Chloro-4-cyanoanilino)hexanoic acid exerts its anti-cancer effects by inhibiting the activity of specific enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(3-Chloro-4-cyanoanilino)hexanoic acid has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, 2-(3-Chloro-4-cyanoanilino)hexanoic acid has been shown to possess anti-inflammatory and neuroprotective properties. 2-(3-Chloro-4-cyanoanilino)hexanoic acid has also been found to improve insulin sensitivity, making it a potential therapeutic option for diabetes management.
実験室実験の利点と制限
One of the significant advantages of 2-(3-Chloro-4-cyanoanilino)hexanoic acid is its low toxicity profile, making it a safer option for use in preclinical studies. However, 2-(3-Chloro-4-cyanoanilino)hexanoic acid's limited solubility in water can pose a challenge in its administration and delivery in lab experiments.
将来の方向性
There are several future directions for 2-(3-Chloro-4-cyanoanilino)hexanoic acid research. One of the areas of interest is its potential as a therapeutic option for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(3-Chloro-4-cyanoanilino)hexanoic acid has also shown potential in the treatment of inflammatory bowel disease and as an anti-viral agent. Further research is needed to fully understand the mechanism of action of 2-(3-Chloro-4-cyanoanilino)hexanoic acid and its potential therapeutic applications.
In conclusion, 2-(3-Chloro-4-cyanoanilino)hexanoic acid is a chemical compound that holds significant potential in scientific research for its anti-cancer, anti-inflammatory, and neuroprotective properties. Its low toxicity profile and potential therapeutic applications make it a promising candidate for further research.
合成法
2-(3-Chloro-4-cyanoanilino)hexanoic acid can be synthesized through a multistep process starting from 4-cyanoaniline. The first step involves the conversion of 4-cyanoaniline to 3-chloro-4-cyanoaniline through a reaction with thionyl chloride. The 3-chloro-4-cyanoaniline is then reacted with hexanoic acid in the presence of a catalyst to produce 2-(3-Chloro-4-cyanoanilino)hexanoic acid.
科学的研究の応用
2-(3-Chloro-4-cyanoanilino)hexanoic acid has shown promising results in preclinical studies for its potential therapeutic applications. One of the significant areas of research is its anti-cancer properties. 2-(3-Chloro-4-cyanoanilino)hexanoic acid has been found to inhibit the growth of cancer cells in various types of cancer, including breast, prostate, and lung cancer. 2-(3-Chloro-4-cyanoanilino)hexanoic acid achieves this by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of cancer-promoting genes.
特性
IUPAC Name |
2-(3-chloro-4-cyanoanilino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-2-3-4-12(13(17)18)16-10-6-5-9(8-15)11(14)7-10/h5-7,12,16H,2-4H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHFBFQOBGPEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC1=CC(=C(C=C1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one](/img/structure/B7568622.png)
![[2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)
![1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one](/img/structure/B7568646.png)
![1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568648.png)
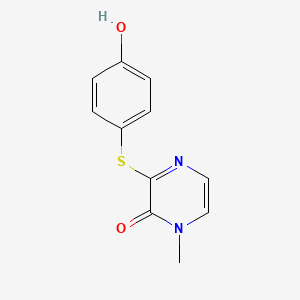
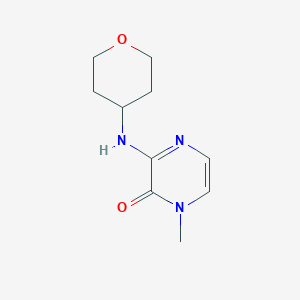
![2-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]acetic acid](/img/structure/B7568665.png)
![[3-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568680.png)
![[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B7568685.png)
![4-[1-Hydroxy-2-(1,4-oxazepan-4-yl)ethyl]benzonitrile](/img/structure/B7568690.png)
![3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid](/img/structure/B7568699.png)
